4'-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride
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Overview
Description
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is a deuterated analog of 4’-Methyl-alpha-pyrrolidinobutyrophenone, meaning it contains deuterium atoms instead of hydrogen atoms. It is often used in scientific research, particularly in the fields of chemistry and pharmacology, to study the metabolism and effects of synthetic cathinones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride typically involves the reaction of 4’-Methylpropiophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyrrolidinyl group. The deuterated version is synthesized by using deuterated reagents, ensuring the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is common to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cathinones.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is studied for its potential therapeutic applications and its effects on the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects. The compound’s molecular targets include transporters and receptors involved in neurotransmitter regulation .
Comparison with Similar Compounds
4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride is similar to other synthetic cathinones, such as:
Pyrovalerone: A stimulant with a longer carbon chain, making it more potent.
Methcathinone: Known for its strong stimulant effects but with a different chemical structure.
Mephedrone: A popular synthetic cathinone with similar stimulant properties but different pharmacokinetics
The uniqueness of 4’-Methyl-alpha-pyrrolidinobutyrophenone-d8 Hydrochloride lies in its deuterated nature, which makes it particularly useful in metabolic studies and analytical applications .
Properties
Molecular Formula |
C15H22ClNO |
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Molecular Weight |
275.84 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H/i4D2,5D2,10D2,11D2; |
InChI Key |
KGZQAHAZFKZPTL-FNVMJRNMSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl |
Origin of Product |
United States |
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